N,N'-di(morpholin-4-yl)benzene-1,2-dicarboxamide
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Overview
Description
N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide is a chemical compound characterized by the presence of two morpholine rings attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar structure but with pyridine rings instead of morpholine rings.
1,3-di(morpholin-4-yl)benzene: This compound has morpholine rings attached to different positions on the benzene ring.
Uniqueness
N,N’-di(morpholin-4-yl)benzene-1,2-dicarboxamide is unique due to its specific arrangement of morpholine rings and amide linkages, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N4O4 |
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Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-N,2-N-dimorpholin-4-ylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C16H22N4O4/c21-15(17-19-5-9-23-10-6-19)13-3-1-2-4-14(13)16(22)18-20-7-11-24-12-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
InChI Key |
NKLVVBHESPZVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2C(=O)NN3CCOCC3 |
Origin of Product |
United States |
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